AKR1C3 Inhibition: 2-(4‑Chlorobutyryl)naphthalene Exhibits a Defined Intermediate Potency Window Between Highly Potent and Weak Naphthalene‑Derived Inhibitors
In a recombinant human AKR1C3 assay (NADP⁺‑dependent oxidation of S‑(+)-1,2,3,4‑tetrahydro‑1‑naphthol), 2-(4‑chlorobutyryl)naphthalene yielded an IC₅₀ of precisely 250 nM [1]. By comparison, the closely related naphthalene derivative BDBM50427621 (CHEMBL2323490; a methoxy‑indole‑substituted analog) achieves an IC₅₀ of 100 nM, while BDBM50427642 (CHEMBL2323496) shows only weak inhibition (IC₅₀ = 3 730 nM) and BDBM50427675 (CHEMBL2323513) gives an IC₅₀ of 1 440 nM [2]. The target compound therefore occupies a pharmacologically attractive intermediate‑strength window that is neither overly potent (and therefore potentially promiscuous) nor too weak to be useful, making it a valuable tool for calibrating structure–activity relationships (SAR) in AKR1C3‑focused campaigns.
| Evidence Dimension | Inhibitory potency at human recombinant AKR1C3 |
|---|---|
| Target Compound Data | IC₅₀ = 250 nM |
| Comparator Or Baseline | BDBM50427621 (CHEMBL2323490): IC₅₀ = 100 nM; BDBM50427642 (CHEMBL2323496): IC₅₀ = 3 730 nM; BDBM50427675 (CHEMBL2323513): IC₅₀ = 1 440 nM |
| Quantified Difference | 2.5‑fold less potent than the lead analog; 15‑fold more potent than the weakest measured analog; 5.8‑fold more potent than BDBM50427675 |
| Conditions | NADP⁺‑dependent oxidation of S‑(+)-1,2,3,4‑tetrahydro‑1‑naphthol; recombinant human AKR1C3; spectrophotometric detection |
Why This Matters
An intermediate IC₅₀ value allows a researcher to use 2-(4-chlorobutyryl)naphthalene as a ‘calibration standard’ within an AKR1C3 inhibitor series, enabling fine‑grained SAR exploration that is not possible with extremely potent or essentially inactive comparators.
- [1] BindingDB Entry BDBM50427623 (CHEMBL2323476). AKR1C3 IC₅₀ = 250 nM. Available at: http://ww.w.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50427623 View Source
- [2] BindingDB Entries BDBM50427621, BDBM50427642, BDBM50427675. AKR1C3 IC₅₀ data for comparator naphthalene derivatives. Available at: http://ww.w.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50427621 (representative entry). View Source
